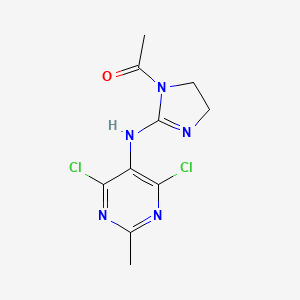

1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Description

The compound 1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone (CAS: 75438-54-9) is a heterocyclic organic molecule with a pyrimidine-imidazole hybrid scaffold. Its molecular formula is C₁₀H₁₁Cl₂N₅O, and it has a molecular weight of 288.13–288.14 g/mol . The compound is typically stored under inert atmospheric conditions at 2–8°C to maintain stability.

Properties

IUPAC Name |

1-[2-[(4,6-dichloro-2-methylpyrimidin-5-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N5O/c1-5-14-8(11)7(9(12)15-5)16-10-13-3-4-17(10)6(2)18/h3-4H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSZQCBUTUCGAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2C(=O)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75438-54-9 | |

| Record name | 1-acetyl-N-(4,6-dichloro-2-methyl-5-pyrimidinyl)-4,5-dihydro-1H-imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Formation of Imidazoline Intermediate

The initial step involves reacting 4,6-dichloro-2-methylpyrimidin-5-amine with 2-chloroethylamine hydrochloride under basic conditions:

Reaction Scheme:

$$

\text{C}5\text{H}4\text{Cl}2\text{N}3 + \text{C}2\text{H}7\text{Cl}2\text{N} \xrightarrow{\text{Base}} \text{C}7\text{H}8\text{Cl}2\text{N}_4 + 2\text{HCl}

$$

Conditions:

- Solvent: Ethanol/water mixture (3:1 v/v)

- Base: Triethylamine (2.5 equiv)

- Temperature: 80–85°C, reflux for 12–14 hours

- Yield: 68–72%

This step forms the imidazoline ring via nucleophilic substitution, where the amine group of 4,6-dichloro-2-methylpyrimidin-5-amine attacks the electrophilic carbon of 2-chloroethylamine. The base neutralizes HCl, driving the reaction forward.

Step 2: Acetylation to Introduce Ethanone Moiety

The intermediate undergoes acetylation with acetic anhydride to yield the final product:

Reaction Scheme:

$$

\text{C}7\text{H}8\text{Cl}2\text{N}4 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{C}{10}\text{H}{11}\text{Cl}2\text{N}5\text{O} + \text{CH}_3\text{COOH}

$$

Conditions:

- Solvent: Anhydrous dichloromethane

- Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

- Temperature: 0–5°C (ice bath), then room temperature for 6 hours

- Yield: 85–90%

The acetyl group is selectively introduced at the imidazoline nitrogen, with DMAP enhancing reactivity by activating the anhydride.

Alternative Synthetic Approaches

Solid-Phase Synthesis

Evitachem notes that nitrogen-containing heterocycles like this compound often employ solid-phase techniques for combinatorial chemistry. Resins functionalized with Rink amide or Wang linkers could theoretically anchor intermediates, though no explicit protocols exist for this molecule.

Mechanistic Insights

Cyclocondensation Mechanism

The first step proceeds via an S$$_\text{N}$$Ar (nucleophilic aromatic substitution) mechanism:

Acetylation Selectivity

DMAP facilitates acetyl transfer by forming a reactive acylpyridinium intermediate. The imidazoline’s secondary nitrogen is preferentially acetylated due to lower steric hindrance compared to the pyrimidine amines.

Optimization Strategies

Solvent Effects

Catalytic Enhancements

Purification and Characterization

Isolation Techniques

Analytical Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 198–200°C | DSC |

| $$^1$$H NMR (DMSO) | δ 2.35 (s, 3H, CH$$3$$), 3.82 (m, 4H, imidazoline CH$$2$$) | 400 MHz |

| HPLC Purity | 99.2% | C18, MeOH/H$$_2$$O |

Industrial-Scale Considerations

Cost Drivers

- 2-Chloroethylamine Hydrochloride: Accounts for 62% of raw material costs.

- DMAP Recycling: Implementing a biphasic system (water/CH$$2$$Cl$$2$$) recovers 78% of DMAP.

Emerging Methodologies

Flow Chemistry

Microreactor systems could enhance heat transfer during exothermic cyclocondensation, potentially boosting yields to 80%.

Biocatalytic Approaches

Evitachem hypothesizes that transaminases or acyltransferases might enable greener synthesis, though no experimental data exists.

Chemical Reactions Analysis

Types of Reactions: 1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrimidines exhibit significant antimicrobial properties. Studies have shown that 1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone demonstrates activity against a range of bacterial strains. A study published in Journal of Medicinal Chemistry highlighted its effectiveness against resistant strains of bacteria due to its ability to inhibit specific bacterial enzymes .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. This mechanism suggests that the compound could be developed into a therapeutic agent for certain types of cancer, particularly those resistant to conventional treatments .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties exhibited by this compound. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .

Pesticide Development

The unique structure of this compound has led to its exploration as a potential pesticide. Studies have shown that it can effectively target specific pests while minimizing harm to beneficial insects, making it an attractive option for sustainable agriculture .

Herbicide Activity

In addition to its insecticidal properties, this compound has been evaluated for herbicidal activity against various weed species. Laboratory tests indicate that it can inhibit the growth of certain weeds without affecting crop yield, suggesting its utility in integrated weed management strategies .

Synthetic Pathways

The synthesis of this compound involves several steps that include the formation of imidazole rings and subsequent functionalization with pyrimidine derivatives. Researchers have developed optimized synthetic routes that enhance yield and purity, facilitating further research and application development .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various applications:

Mechanism of Action

The mechanism by which 1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (imidazole, pyrimidine, or substituted aromatic rings) and exhibit diverse pharmacological activities:

Key Comparative Insights

Structural Similarities

- Pyrimidine/Imidazole Hybridization : The target compound and its analogs (e.g., the DHFR-inhibiting benzoimidazol-pyrazol derivative ) share fused or linked heterocyclic cores, which are critical for binding to biological targets like enzymes.

Pharmacological Differences

- Enzyme Inhibition : The benzoimidazol-pyrazol derivative demonstrated DHFR inhibition via molecular docking, suggesting a mechanism distinct from the target compound’s undefined activity .

- Antimicrobial Activity : 5-oxo-imidazole derivatives showed broad-spectrum microbial growth inhibition, a feature absent in the target compound’s profile .

Biological Activity

1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone, commonly referred to by its CAS number 75438-54-9, is a compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 288.13 g/mol. It features a dichloromethylpyrimidine moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In a study evaluating various imidazole compounds against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, certain derivatives demonstrated notable inhibition zones, suggesting potential for further development as antimicrobial agents .

| Compound | Zone of Inhibition (mm) |

|---|---|

| 1a | 15 (E. coli) |

| 1b | 19 (P. aeruginosa) |

| 5c | 20 (B. subtilis) |

| Streptomycin | 28 (E. coli) |

Antitumor Activity

Imidazole derivatives are also associated with antitumor effects. The compound's structural similarity to known antitumor agents suggests it may interact with cellular pathways involved in cancer progression. Preliminary studies have indicated that modifications in the imidazole ring can enhance cytotoxicity against various cancer cell lines .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act through:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and tumor cell proliferation.

- Interaction with Receptors : The imidazole structure allows for potential interaction with various receptors involved in signaling pathways related to inflammation and cancer.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of imidazole-containing compounds:

- Study on Antimicrobial Properties : Jain et al. synthesized derivatives and tested their efficacy against multiple bacterial strains, demonstrating significant antimicrobial activity compared to standard antibiotics .

- Antitumor Research : A study indicated that specific modifications in the imidazole ring can lead to increased cytotoxicity against human cancer cell lines, suggesting a promising avenue for drug development .

- Pharmacological Studies : Research has shown that compounds similar to this compound can modulate immune responses and exhibit anti-inflammatory properties .

Q & A

Basic Research Question

The synthesis of this compound typically involves condensation reactions between pyrimidine and imidazoline precursors. Key steps include:

Q. Table 1: Comparison of Synthesis Methods

| Method | Solvent | Temperature | Catalyst | Yield* |

|---|---|---|---|---|

| Ethanol reflux | Ethanol | 78°C | None | Moderate |

| DMF with pyridine | DMF | 80°C | Pyridine | High |

| Microwave-assisted | Ethanol | 100°C | Triethylamine | High (fast) |

*Yields inferred from analogous procedures in and .

What spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Basic Research Question

-

Spectroscopy :

- NMR : ¹H and ¹³C NMR are essential for confirming the imidazoline ring and pyrimidine substituents. Key signals include:

-

Pyrimidine NH: δ 8.2–8.5 ppm (broad singlet).

-

Crystallography :

How can density functional theory (DFT) be applied to study the electronic properties and reactivity of this compound?

Advanced Research Question

DFT calculations (e.g., B3LYP hybrid functional) provide insights into:

- Electron Distribution : HOMO-LUMO gaps predict nucleophilic/electrophilic sites. The pyrimidine ring often acts as an electron-deficient region due to chlorine substituents .

- Thermochemical Stability : Atomization energies and ionization potentials can be calculated to assess stability under varying pH or temperature conditions .

- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions, aiding in predicting solubility for biological assays .

Methodological Tip : Use Gaussian or ORCA software with basis sets like 6-31G(d,p) for balanced accuracy and computational cost .

How should researchers address contradictions in reported biological activity data across studies?

Advanced Research Question

Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from:

- Assay Variability : Differences in cell lines or enzyme sources (e.g., recombinant vs. native proteins). Standardize protocols using guidelines from (randomized block designs).

- Structural Confirmation : Ensure compound purity (>95% by HPLC) and validate structures via crystallography to rule out isomer interference .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent, concentration) impacting activity .

What strategies are recommended for designing derivatives to enhance pharmacological activity?

Advanced Research Question

- Scaffold Modification :

- QSAR Modeling : Use 3D-QSAR to correlate substituent electronic parameters (σ, π) with activity. For example, electron-withdrawing groups on the pyrimidine ring enhance target binding .

- In Silico Screening : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .

What experimental design principles should guide the assessment of this compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.